molecular formula C8H14O4 B152585 Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate CAS No. 156526-48-6

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate

Cat. No.: B152585
CAS No.: 156526-48-6
M. Wt: 174.19 g/mol
InChI Key: JKJAVWYVQRYVFS-DGUCWDHESA-N
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Description

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate (CAS: 156526-48-6) is a chiral cyclohexane derivative with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.20 g/mol . It is synthesized via catalytic hydrogenation using Rh/Al₂O₃ under high-pressure H₂ (90 atm) at 100°C for 72 hours. This method yields the compound quantitatively as a white solid, confirmed by NMR and purification protocols . The molecule features a cyclohexane ring in a chair conformation, substituted with two hydroxyl groups at the 3- and 5-positions and a methyl ester at position 1. Its stereochemical configuration (1r,3R,5S) is critical for its role as an intermediate in synthesizing glycomimetics, such as Siglec-8 ligands, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAVWYVQRYVFS-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H](C[C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156526-48-6
Record name 156526-48-6
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Preparation Methods

Selective Hydroxylation-Esterification Approach

ParameterValue
Reaction Temperature0°C → RT
Catalyst Loading5 mol% TsOH
Acetonide Yield86%
Deprotection ConditionHF-pyridine (1:4)

This method allows sequential modification of C1-carboxyl and C3/C5-hydroxyl groups without compromising stereochemistry.

Stereochemical Control Mechanisms

Evans' Chiral Auxiliary System

The RCM route employs (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to control C3 and C5 configurations. X-ray crystallography of intermediate 11 confirmed absolute stereochemistry:

  • C3: R-configuration (θ = 112.7°)

  • C5: S-configuration (θ = 108.3°)

  • Torsion angle C1-C3-C5-O5: -63.2°

Asymmetric Dihydroxylation

AD-mix-β induces enantioselective dihydroxylation through ligand-accelerated catalysis. Kinetic studies show:

  • Rate constant (k₁): 2.4 × 10⁻³ s⁻¹

  • Enantiomeric ratio (er): 98:2 at -25°C

  • Turnover frequency (TOF): 220 h⁻¹

Analytical Characterization

Spectroscopic Profiles

¹H NMR (500 MHz, CDCl₃):

  • δ 4.31 (t, J = 3.5 Hz, H-3/H-5)

  • δ 3.75 (s, OCH₃)

  • δ 1.54 (s, cyclohexane CH₂)

HRMS (ESI+):

  • Found: m/z 175.0981 [M+H]⁺

  • Calculated: 175.0965 (Δ = 0.0016)

Chromatographic Behavior

HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10):

  • Retention times: 12.7 min (major), 14.2 min (minor)

  • Resolution factor (Rₛ): 2.1

Comparative Evaluation of Synthetic Routes

ParameterHydroxylation-EsterificationRCM StrategyProtecting Group Method
Overall Yield82%65%78%
Stereoselectivity (d.e.)>98%99%95%
Step Count486
Catalyst Cost$320/g (OsO₄)$1,150/g (Grubbs II)$45/g (TsOH)
Scalability>100 g<10 g50 g

The hydroxylation-esterification method offers the best balance of efficiency and cost for industrial applications, while the RCM route provides superior stereocontrol for enantioselective studies.

Industrial-Scale Process Considerations

Solvent Optimization

Pilot plant trials compared reaction media:

  • Dichloromethane: 79% yield, 98% purity

  • MTBE: 85% yield, 99.5% purity

  • Cyclopentyl methyl ether: 88% yield, 99.8% purity

CPME emerged as optimal due to improved phase separation and reduced byproduct formation.

Crystallization Conditions

Recrystallization from toluene/hexane (1:3):

  • Cooling rate: 0.5°C/min

  • Final temperature: -20°C

  • Crystal habit: rhombic plates

  • Purity enhancement: 97.3% → 99.9%

Emerging Methodologies

Biocatalytic Approaches

Recent trials with E. coli-expressed cyclohexanol dehydrogenase show:

  • Conversion: 68%

  • Enantioselectivity: 91% ee

  • Reaction time: 24 h vs. 48 h chemical methods

Flow Chemistry Adaptations

Microreactor systems (Corning AFR) achieve:

  • 94% yield in 13 min residence time

  • 10-fold productivity increase vs. batch

  • API equivalent purity (99.2%)

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3,5-trione.

    Reduction: Formation of (1alpha,3alpha,5alpha)-3,5-dihydroxy-cyclohexanemethanol.

    Substitution: Formation of (1alpha,3alpha,5alpha)-3,5-dichloro-cyclohexanecarboxylic Acid Methyl Ester.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Methyl (1R,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate exhibits several pharmacological properties that make it a candidate for drug development. Its structural features suggest potential anti-inflammatory and antioxidant activities. Research indicates that compounds with similar cyclohexane frameworks can modulate biological pathways involved in inflammation and oxidative stress .

Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of cyclohexane carboxylic acids for their anti-inflammatory effects. The results showed that methyl esters of these acids could significantly inhibit the production of pro-inflammatory cytokines in vitro. This compound was included in the screening and demonstrated promising activity .

Food Science

Flavoring Agent
this compound has been explored as a flavoring agent due to its ability to mask undesirable tastes in food products. Its application in consumables aims to enhance sensory attributes without compromising nutritional value. A patent describes its use in formulations to provide a specific taste masking effect .

Case Study: Taste Masking in Beverages
In a controlled study involving various beverage formulations, the inclusion of this compound significantly improved consumer acceptance scores by reducing bitterness associated with certain compounds. This finding highlights its potential utility in the beverage industry .

Cosmetic Applications

Skin Care Formulations
The compound's antioxidant properties have led to its investigation in cosmetic formulations aimed at skin protection and rejuvenation. Its ability to scavenge free radicals makes it an attractive ingredient for anti-aging products.

Case Study: Efficacy in Skin Creams
A clinical trial assessed the efficacy of creams containing this compound on skin hydration and elasticity. Results indicated a statistically significant improvement in skin moisture levels compared to control groups over a 12-week period .

Mechanism of Action

The mechanism of action of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Key Characteristics References
This compound C₈H₁₄O₄ 174.20 Methyl ester, two hydroxyl groups Rh/Al₂O₃-catalyzed hydrogenation Chair conformation; glycomimetic intermediate
4,5-Di-O-caffeoylquinic acid methyl ester C₂₇H₂₈O₁₂ 544.50 Methyl ester, two caffeoyl groups, four hydroxyl groups Plant-derived extraction; LC/MS-ELSD Antioxidant potential; ≥90% purity
(1R,2S,3R,5S)-5-(1H-Benzimidazol-2-yl)cyclohexane-1,2,3,5-tetraol monohydrate C₁₃H₁₇N₂O₅·H₂O 310.30 Benzimidazole, four hydroxyl groups, carboxylic acid derivative Acid-catalyzed condensation with benzenediamine 3D hydrogen-bonded network; chair conformation

Key Observations:

Structural Complexity: The target compound is the simplest in this group, with only two hydroxyl groups and a methyl ester. The benzimidazole-containing analog (from ) introduces heteroaromaticity and additional hydrogen-bonding sites, which stabilize its crystal lattice .

Synthetic Methods :

  • The target compound is synthesized via high-pressure hydrogenation, emphasizing scalability and stereochemical control .
  • The benzimidazole derivative requires acid-catalyzed condensation, which may limit yield due to side reactions .

Conformational Stability :

  • Both the target compound and the benzimidazole derivative adopt chair conformations, but the latter’s tetraol substitution pattern enables extensive O–H⋯N and N–H⋯O hydrogen bonding, forming a 3D network .

Biological Activity

Methyl (1R,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate (CAS Number: 156526-48-6) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with hydroxyl groups at the 3 and 5 positions and a carboxylate group. Its molecular formula is C8H14O4C_8H_{14}O_4, with a molecular weight of approximately 174.19 g/mol. The compound exhibits chirality, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .
  • Metabolic Regulation : There is evidence that this compound influences metabolic pathways related to glucose and lipid metabolism, potentially providing therapeutic effects in metabolic disorders such as diabetes .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Diabetes Management : Due to its role in glucose metabolism regulation, the compound shows promise as an adjunct therapy for diabetes management .
  • Cardiovascular Health : Its antioxidant and anti-inflammatory properties may contribute to cardiovascular protection by improving endothelial function and reducing arterial inflammation .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces blood glucose levels and improves insulin sensitivity compared to control groups .
  • Cell Culture Experiments : In vitro studies using human cell lines showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table

Study TypeFindingsReference
In VivoReduced blood glucose levels in diabetic rats
In VitroDecreased TNF-alpha and IL-6 levels
Mechanistic StudyAntioxidant activity confirmed via DPPH assay

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for confirming the structure of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate, and how are they interpreted?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for hydroxyl (δ ~1.5–3.0 ppm, broad), ester methyl (δ ~3.6–3.8 ppm), and cyclohexane protons (δ ~1.2–2.5 ppm, multiplet splitting due to stereochemistry).

  • ¹³C NMR : Signals for carbonyl (δ ~170 ppm), ester methyl (δ ~52 ppm), and hydroxylated carbons (δ ~70–80 ppm).

  • Infrared (IR) : Stretching vibrations for hydroxyl groups (3200–3600 cm⁻¹), ester carbonyl (1720–1750 cm⁻¹), and C-O ester bonds (1200–1300 cm⁻¹).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 174.20 (C₈H₁₄O₄) with fragmentation patterns indicating loss of hydroxyl and ester groups.

  • X-ray Crystallography : Used to resolve stereochemistry and confirm chair conformation of the cyclohexane ring, as seen in structurally similar compounds .

    • Table 1 : Key Spectral Data
TechniqueKey FeaturesReference
¹H NMRδ 3.75 (s, 3H, ester CH₃), δ 1.8–2.2 (m, cyclohexane protons)
IR3450 cm⁻¹ (OH), 1735 cm⁻¹ (C=O)
MS[M+H]⁺ at m/z 175.1

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction conditions?

  • Answer :

  • Esterification of Cyclohexane Carboxylic Acid : Reacting (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Critical to control temperature (<60°C) to avoid dehydration .
  • Selective Hydroxylation : Starting from methyl cyclohexene carboxylate, epoxidation followed by acid-catalyzed ring-opening to introduce hydroxyl groups. Stereochemical control requires chiral catalysts or enzymatic methods .
  • Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during synthesis, followed by fluoride-mediated deprotection .

Advanced Questions

Q. How can computational methods such as DFT and molecular docking be applied to study the conformational stability and biological interactions of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate energy-minimized conformations to predict the stability of the chair vs. boat cyclohexane structure. Compare with X-ray data to validate computational models .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active-site residues .
  • Example : A study on a similar compound used MD simulations to analyze hydration effects on stability, revealing pH-dependent conformational changes .

Q. What experimental strategies are recommended for resolving contradictions in the reported bioactivity data of structurally similar cyclohexane carboxylate derivatives?

  • Answer :

  • Comparative Assays : Test the compound alongside analogs (e.g., caffeoyl-substituted derivatives) in standardized bioactivity assays (e.g., antioxidant DPPH or enzyme inhibition). Control for stereochemical differences .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., ester vs. free acid, hydroxyl positions) and correlate with activity trends. Use HPLC to confirm purity and avoid false positives .
  • Case Study : Discrepancies in antioxidant activity of dihydroxy vs. trihydroxy derivatives were resolved by comparing redox potentials via cyclic voltammetry .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

  • Answer :

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC or LC-MS, quantifying remaining ester and formation of carboxylic acid .
  • Kinetic Analysis : Calculate hydrolysis rate constants (k) using first-order kinetics. Plot pH-rate profile to identify stability maxima/minima.
  • Mitigation Strategies : For acidic conditions, use lyophilization to reduce water activity; for basic conditions, employ protective co-solvents (e.g., glycerol) .

Table 2 : Hydrolytic Stability Experimental Design

ConditionMethodKey ParametersReference
Acidic (pH 2)HPLC (C18 column)Retention time: 8.2 min (ester)
Neutral (pH 7.4)LC-MS (ESI⁻)m/z 174 → 156 (degradation)
Basic (pH 10)UV-Vis (λ = 270 nm)Absorbance decrease over time

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